3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]butan-1-one
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Overview
Description
3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]butan-1-one is a synthetic organic compound characterized by its complex structure, which includes a morpholine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]butan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.
Morpholine Ring Formation: The morpholine ring is usually formed by the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reaction: The final step involves coupling the pyrazole and morpholine derivatives with a butanone derivative under controlled conditions, often using a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out each step of the synthesis in sequence.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability.
Purification: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine
Drug Development: Due to its structural complexity, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Electronics: Incorporation into materials used in electronic devices to improve performance and durability.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]butan-1-one exerts its effects typically involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)piperidin-4-yl]butan-1-one: Similar structure but with a piperidine ring instead of morpholine.
3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)azetidin-4-yl]butan-1-one: Contains an azetidine ring.
Uniqueness
Structural Features: The combination of a morpholine ring with a pyrazole moiety is relatively unique, providing distinct chemical and biological properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups in the structure allows for diverse reactivity patterns.
This detailed overview should provide a comprehensive understanding of 3,3-Dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]butan-1-one, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3,3-dimethyl-1-[3-(1,3,5-trimethylpyrazol-4-yl)morpholin-4-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-11-15(12(2)18(6)17-11)13-10-21-8-7-19(13)14(20)9-16(3,4)5/h13H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWYXXVWXLRDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2COCCN2C(=O)CC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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